molecular formula C13H19NS B13282576 (Cyclohex-3-en-1-ylmethyl)[2-(thiophen-2-yl)ethyl]amine

(Cyclohex-3-en-1-ylmethyl)[2-(thiophen-2-yl)ethyl]amine

Cat. No.: B13282576
M. Wt: 221.36 g/mol
InChI Key: NCXHGNXCHMBXLC-UHFFFAOYSA-N
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Description

(Cyclohex-3-en-1-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is an organic compound that features a cyclohexene ring and a thiophene ring connected by an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohex-3-en-1-ylmethyl)[2-(thiophen-2-yl)ethyl]amine typically involves the reaction of cyclohex-3-en-1-ylmethyl halide with 2-(thiophen-2-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Cyclohex-3-en-1-ylmethyl)[2-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohex-3-en-1-ylmethyl ketone, while reduction could produce cyclohex-3-en-1-ylmethyl alcohol.

Scientific Research Applications

(Cyclohex-3-en-1-ylmethyl)[2-(thiophen-2-yl)ethyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclohex-3-en-1-ylmethyl)[2-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (Cyclohex-3-en-1-ylmethyl)(2-methoxyethyl)amine
  • Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine
  • N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide

Uniqueness

(Cyclohex-3-en-1-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is unique due to the presence of both a cyclohexene and a thiophene ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-2-thiophen-2-ylethanamine

InChI

InChI=1S/C13H19NS/c1-2-5-12(6-3-1)11-14-9-8-13-7-4-10-15-13/h1-2,4,7,10,12,14H,3,5-6,8-9,11H2

InChI Key

NCXHGNXCHMBXLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CNCCC2=CC=CS2

Origin of Product

United States

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